molecular formula C10H22N2O B13190109 1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol

1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol

Cat. No.: B13190109
M. Wt: 186.29 g/mol
InChI Key: MAZGWAHGXPQTSP-UHFFFAOYSA-N
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Description

1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol is an organic compound with the molecular formula C₁₀H₂₂N₂O. This compound features a cyclohexane ring substituted with an aminomethyl group and a propanol chain bearing an amino group. It is a versatile molecule used in various chemical and biological applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and ammonia, followed by reduction with sodium borohydride to yield the desired product. The reaction conditions typically involve:

    Cyclohexanone: Starting material.

    Formaldehyde: Provides the aminomethyl group.

    Ammonia: Acts as a nucleophile.

    Sodium borohydride: Reducing agent.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amino groups can be reduced to primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

    1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol: shares similarities with other cyclohexyl derivatives and amino alcohols, such as:

Uniqueness:

  • The presence of both amino and hydroxyl groups in this compound provides unique reactivity and versatility in chemical synthesis.
  • The cyclohexyl ring imparts rigidity and steric effects that influence its interactions with molecular targets, making it distinct from simpler analogs.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1-amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol

InChI

InChI=1S/C10H22N2O/c11-7-9(13)6-10(8-12)4-2-1-3-5-10/h9,13H,1-8,11-12H2

InChI Key

MAZGWAHGXPQTSP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(CN)O)CN

Origin of Product

United States

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